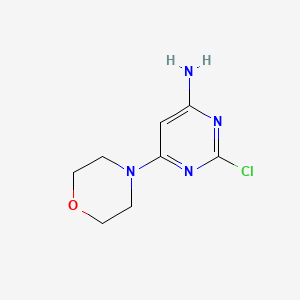

2-Chloro-6-morpholinopyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-6-morpholinopyrimidin-4-amine is a heterocyclic compound with the molecular formula C₈H₁₁ClN₄O It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-morpholinopyrimidin-4-amine typically involves the reaction of 2,6-dichloropyrimidine with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the chlorine atom at the 6-position is replaced by the morpholine group.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-6-morpholinopyrimidin-4-amine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium carbonate in solvents such as DMF or DMSO.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a substituted pyrimidine derivative, while coupling reactions would produce biaryl compounds.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features a pyrimidine ring substituted with a chloro group and a morpholine moiety. These structural components contribute to its unique reactivity and biological activity, making it a valuable candidate for various therapeutic applications.

Medicinal Chemistry

Anti-inflammatory Activity :

The primary application of 2-chloro-6-morpholinopyrimidin-4-amine is in the development of anti-inflammatory agents. It has been shown to inhibit key enzymes involved in inflammatory processes, particularly inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In vitro studies demonstrate that this compound significantly reduces the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS) .

| Study | Findings |

|---|---|

| Inhibition of iNOS | Decreased nitric oxide production in LPS-stimulated macrophages . |

| COX-2 Expression | Reduced COX-2 mRNA expression and protein levels . |

Chemical Biology

The compound serves as a tool for studying the effects of halogen substitutions on the biological activity of benzamide derivatives. Molecular docking studies reveal that this compound exhibits strong binding affinity for both iNOS and COX-2, indicating its potential utility in therapeutic applications aimed at modulating inflammatory responses .

Drug Development

Given its mechanism of action, this compound may be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory disorders. A notable case study involves the development of morpholinopyrimidine-based candidates currently undergoing clinical trials for inflammatory diseases .

Case Study 1: Anti-inflammatory Mechanism

In a study assessing the anti-inflammatory properties of this compound, researchers found that it inhibited LPS-induced macrophage activation, leading to significant reductions in nitric oxide production and inflammatory cytokine levels. The results suggest that this compound could serve as a novel therapeutic strategy for inflammation-associated disorders .

Case Study 2: Molecular Docking Studies

Molecular docking studies conducted on various derivatives of morpholinopyrimidine indicated that modifications to the structure could enhance binding affinity to target enzymes. The findings emphasize the importance of structural optimization in developing more effective anti-inflammatory agents .

Mecanismo De Acción

The mechanism of action of 2-Chloro-6-morpholinopyrimidin-4-amine involves its interaction with specific molecular targets. For instance, in anti-inflammatory applications, it has been shown to inhibit the production of nitric oxide and cyclooxygenase-2 (COX-2) in macrophage cells . This inhibition occurs through the compound’s binding to the active sites of these enzymes, thereby preventing their activity and reducing inflammation.

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-4-chloro-6-methylpyrimidine: This compound has similar structural features but differs in the substituents attached to the pyrimidine ring.

6-Chloro-2-morpholinopyrimidin-4-amine: Another closely related compound with similar chemical properties.

Uniqueness

2-Chloro-6-morpholinopyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its morpholine group enhances its solubility and ability to interact with biological targets, making it a valuable compound in medicinal chemistry.

Actividad Biológica

2-Chloro-6-morpholinopyrimidin-4-amine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activity. This compound integrates a chlorinated pyrimidine structure with a morpholine moiety, which is known for its diverse biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H10ClN5O, with a molecular weight of approximately 215.65 g/mol. The presence of the chlorinated pyrimidine and morpholine ring contributes to its unique reactivity and interaction with biological targets.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C8H10ClN5O |

| Molecular Weight | 215.65 g/mol |

| Chlorine Content | Yes |

| Morpholine Group | Present |

Research indicates that this compound exhibits significant inhibitory activity against various enzymes and receptors involved in cancer progression. Its structural components allow it to effectively interact with biological targets, leading to potential applications in cancer therapy.

- Enzyme Inhibition : The compound has been shown to inhibit key proteins associated with tumor growth, such as murine double minute 2 (MDM2), which is involved in the regulation of the p53 tumor suppressor protein.

- Receptor Binding : Binding studies reveal that modifications to the chlorinated pyrimidine or morpholine components can significantly affect binding efficacy and specificity.

Case Studies

Several studies have investigated the biological effects of this compound:

- Anticancer Activity : A study demonstrated that this compound effectively reduced cell viability in various cancer cell lines, suggesting its potential as an anticancer agent.

- Molecular Docking Studies : Computational analyses showed favorable binding interactions between the compound and target proteins, supporting its role as a lead compound for drug development.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Similarity | Key Features |

|---|---|---|

| 4-(2-Chloropyrimidin-4-yl)morpholine | 0.84 | Contains a chlorinated pyrimidine but lacks phenyl substitution. |

| 2-Chloro-6-(morpholinomethyl)pyrimidin-4-amine | 0.84 | Similar core structure but includes additional amine functionality. |

| 4-Methyl-6-morpholinopyrimidin-2-amine | 0.82 | Contains a methyl group instead of chlorine, altering its reactivity profile. |

This comparative analysis highlights how variations in structural components can influence biological activity and pharmacological properties.

Propiedades

IUPAC Name |

2-chloro-6-morpholin-4-ylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN4O/c9-8-11-6(10)5-7(12-8)13-1-3-14-4-2-13/h5H,1-4H2,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZGYHUPILYKVDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=C2)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.